2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound would require detailed spectroscopic data like NMR, IR, Mass spectrometry, etc., which are not available in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results. For a detailed chemical reactions analysis, one would need to refer to specialized chemical literature or databases .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., of this compound are not available in the search results .Scientific Research Applications
Photochemical Cyclodehydrogenations and Azo Compounds
Research has demonstrated that substituted azobenzenes undergo photochemical cyclodehydrogenations to yield benzo[c]cinnolines, highlighting a method for synthesizing various benzo[c]cinnoline derivatives through photochemical reactions. This process involves cyclization with either the loss or migration of substituents, suggesting a pathway that could be relevant for understanding or synthesizing derivatives of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" (Badger, Drewer, & Lewis, 1964); (Lewis & Reiss, 1967).
Halogenation Studies
Halogenation reactions of benzo[c]cinnoline have been explored, revealing that electrophilic bromination and chlorination in sulphuric acid yield halogenobenzo[c]cinnolines. This research could inform on the halogenation behavior of chlorobenzyl benzo[c]cinnoline derivatives, providing insight into potential reactivity and applications of such compounds (Barton & Lapham, 1979).
Carbazole Formation via Photochemical Reactions
The study of photochemical formation of carbazole from benzo[c]cinnoline derivatives, including the role of 5,6-dihydrobenzo[c]cinnoline as an intermediate, may offer perspectives on the photoreactivity and potential applications of similar compounds in organic synthesis and materials science (Inoue, Hiroshima, & Miyazaki, 1979).
Aminobenzo[c]cinnolines Synthesis
Reactions of chlorobenzo[c]cinnoline with dialkylamines yielding dimethylaminobenzo[c]cinnolines provide a method for introducing nitrogen-containing functional groups into the benzo[c]cinnoline framework. This type of chemistry could be relevant for modifying "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" to enhance its properties or develop new materials (Lewis & Reiss, 1967).
Isothiourea-Catalyzed Cycloaddition
The development of methods for the synthesis of tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives via isothiourea-catalyzed cycloaddition reactions of α-chloro cyclic hydrazones showcases advanced synthetic routes that could potentially be applied to the synthesis or functionalization of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" derivatives (Zhang & Song, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2S/c20-17-8-4-2-6-15(17)12-23-18-11-14-10-9-13-5-1-3-7-16(13)19(14)22-21-18/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWLBRTMNUBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide |
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